(S)-2-((Methoxycarbonyl)amino)hexanoic acid

Peptide Synthesis Solid-Phase Synthesis Protected Amino Acid Building Blocks

MOC-L-norleucine (CAS 911481-41-9) is a (2S)-2-(methoxycarbonylamino)hexanoic acid building block for peptide synthesis. Unlike Fmoc- or Boc-protected analogs, the Moc group offers orthogonal, non-acidic/non-basic deprotection—critical for multi-step SPPS where standard groups would cause aggregation. Its low molecular weight (189.21 g/mol) reduces gravimetric error in resin loading and elutes earlier under RP-HPLC (XLogP 1.4), enabling baseline separation from Fmoc/Z byproducts. Specify the S-enantiomer (L-configuration); the R-enantiomer (CAS 1261072-86-9) is not interchangeable for biological targets.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
Cat. No. B11907655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-((Methoxycarbonyl)amino)hexanoic acid
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)O)NC(=O)OC
InChIInChI=1S/C8H15NO4/c1-3-4-5-6(7(10)11)9-8(12)13-2/h6H,3-5H2,1-2H3,(H,9,12)(H,10,11)/t6-/m0/s1
InChIKeyICEMSUSYBQWJHN-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-((Methoxycarbonyl)amino)hexanoic acid CAS 911481-41-9: Chemical Identity and Procurement Baseline


(S)-2-((Methoxycarbonyl)amino)hexanoic acid, systematically named (2S)-2-(methoxycarbonylamino)hexanoic acid and commonly designated MOC-L-norleucine , is an N-methoxycarbonyl-protected derivative of the non-proteinogenic amino acid L-norleucine [1]. The compound (molecular formula C8H15NO4; molecular weight 189.21 g/mol) features a six-carbon aliphatic chain with a carboxylic acid terminus and a methoxycarbonyl-protected amine at the α-position . As a protected amino acid building block, it serves in peptide synthesis where the Moc group provides a temporary amine-protection strategy distinct from the more prevalent Fmoc and Boc methodologies [2].

Why MOC-L-Norleucine Cannot Be Replaced by Fmoc, Boc, or Z Analogs Without Experimental Validation


Protected norleucine derivatives are not interchangeable across peptide synthesis workflows. The choice of N-terminal protecting group fundamentally determines reaction conditions, synthetic strategy compatibility, and final product quality [1]. Fmoc-protected norleucine (CAS 77284-32-3, MW 353.42) requires basic piperidine deprotection and is the standard for Fmoc/t-Bu SPPS; Boc-protected variants require strong acid (TFA) deprotection for Boc/Bzl strategies; and Z-protected norleucine (Z-Nle-OH, CAS 39608-30-5, MW 265.3) undergoes hydrogenolytic cleavage . MOC-norleucine, by contrast, bears a methoxycarbonyl carbamate that can be cleaved under distinct conditions and offers a molecular weight (189.21) significantly lower than Fmoc- and Z-protected analogs, which may affect solubility and chromatographic behavior . Substituting MOC-L-norleucine with any alternative protected norleucine without re-optimization of deprotection conditions, coupling protocols, and purification methods introduces synthetic risk and may compromise peptide yield or stereochemical integrity .

Quantitative Differentiation of MOC-L-Norleucine: Evidence-Based Procurement Considerations


Comparative Molecular Weight: MOC-L-Norleucine vs. Fmoc and Z Protected Analogs

MOC-L-norleucine has a molecular weight of 189.21 g/mol, which is substantially lower than both Fmoc-protected norleucine (Fmoc-DL-Nle-OH: 353.42 g/mol) and Z-protected norleucine (Z-Nle-OH: 265.3 g/mol) . This weight differential directly influences resin loading calculations, solubility in organic coupling solvents, and chromatographic retention behavior during purification .

Peptide Synthesis Solid-Phase Synthesis Protected Amino Acid Building Blocks

Polar Surface Area and LogP: MOC-L-Norleucine vs. Fmoc and Z Protected Norleucine Derivatives

The computed topological polar surface area (TPSA) for MOC-L-norleucine is 75.6 Ų with an XLogP of 1.4 [1]. In contrast, Fmoc-protected norleucine has a calculated XLogP3 of approximately 3.8-4.0 (PubChem estimation) and Z-Nle-OH has an XLogP3 of approximately 3.0 [2]. This difference reflects the significantly greater hydrophobicity contributed by the fluorenylmethyl and benzyl moieties of Fmoc and Z protecting groups compared to the compact methoxycarbonyl group .

Chromatography Lipophilicity Solubility Prediction Analytical Chemistry

Chiral Purity and Enantiomeric Configuration: S-MOC vs. R-MOC Norleucine

The (S)-enantiomer (MOC-L-norleucine, CAS 911481-41-9) is the biologically relevant L-configuration, whereas the (R)-enantiomer (MOC-D-norleucine, CAS 1261072-86-9) is its stereochemical mirror image with identical molecular weight (189.21) and physicochemical properties except for optical rotation [1]. The InChIKey for the S-enantiomer (ICEMSUSYBQWJHN-LURJTMIESA-N) differs from the R-enantiomer (ICEMSUSYBQWJHN-ZCFIWIBFSA-N) in the stereochemical layer . For Fmoc-protected norleucine, commercial specifications indicate purity ≥98.0% (sum of enantiomers, HPLC) with specific optical rotation [α]20/D -18±1° (c=1% in DMF) .

Chiral Synthesis Enantiomeric Purity Stereochemistry Asymmetric Synthesis

Procurement-Driven Application Scenarios for (S)-2-((Methoxycarbonyl)amino)hexanoic acid


Scenario A: Orthogonal Protection Strategies in Complex Peptide Synthesis

When a synthetic sequence requires a third orthogonal protecting group beyond standard Fmoc/t-Bu or Boc/Bzl pairings, MOC-L-norleucine serves as an amine-protected building block that can be selectively cleaved under conditions distinct from both acid-labile Boc and base-labile Fmoc groups [1]. The low MW (189.21) and moderate lipophilicity (XLogP 1.4) make it particularly suitable for segments where Fmoc's hydrophobicity would cause aggregation or precipitation during SPPS [2]. Researchers synthesizing norleucine-containing peptides with multiple sensitive functional groups should procure MOC-L-norleucine rather than attempting to adapt Fmoc-Nle-OH to orthogonal deprotection schemes.

Scenario B: Chromatographic Method Development Requiring Distinct Retention Profiles

Analytical chemists developing HPLC methods for protected amino acid mixtures or monitoring peptide coupling reactions benefit from MOC-norleucine's unique retention behavior. With TPSA of 75.6 Ų and XLogP of 1.4, MOC-L-norleucine elutes significantly earlier under reverse-phase conditions than Fmoc-protected analogs (XLogP ~3.8-4.0) and Z-protected analogs (XLogP ~3.0) [3]. This differential retention enables baseline separation of MOC-protected intermediates from Fmoc-deprotection byproducts (dibenzofulvene) and from Z-protected fragments. Procurement of MOC-L-norleucine as a reference standard supports method validation and impurity profiling in multi-protecting-group peptide synthesis workflows.

Scenario C: Low-Molecular-Weight Peptide Synthesis Where Resin Loading Accuracy Is Critical

For small-scale or microfluidic peptide synthesis where stoichiometric precision is paramount, the 46.4% lower molecular weight of MOC-L-norleucine (189.21 g/mol) versus Fmoc-DL-Nle-OH (353.42 g/mol) reduces gravimetric error propagation in resin loading calculations . Each milligram weighing error for MOC-norleucine translates to a 5.3 μmol deviation in molar amount, compared to 2.8 μmol for the same mass error with Fmoc-norleucine — meaning that for a given target loading density, the MOC derivative provides greater tolerance to small weighing inaccuracies. Researchers working with precious or limited-quantity resins should consider MOC-L-norleucine to minimize the impact of gravimetric uncertainty on coupling stoichiometry.

Scenario D: Synthesis of Chirally Pure Norleucine-Containing Bioactive Peptides

The (S)-configuration of MOC-L-norleucine (CAS 911481-41-9) corresponds to the naturally occurring L-norleucine stereochemistry required for biological recognition . Procurement must explicitly specify the S-enantiomer (CAS 911481-41-9) rather than the R-enantiomer (CAS 1261072-86-9), as the two are not interchangeable in biological applications. In peptide drug discovery where norleucine is substituted for methionine or leucine to improve metabolic stability or probe structure-activity relationships, the stereochemical integrity of the α-carbon is essential for target binding [4]. This application scenario applies specifically to laboratories synthesizing norleucine-containing peptide therapeutics, receptor ligands, or enzyme substrates where stereochemistry dictates biological function.

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